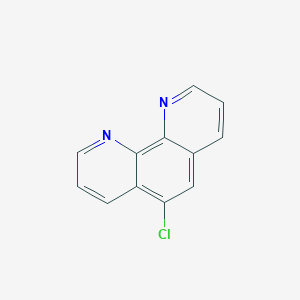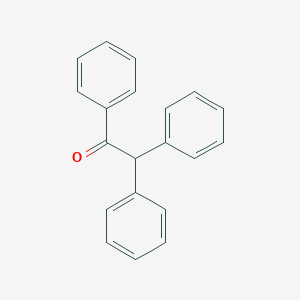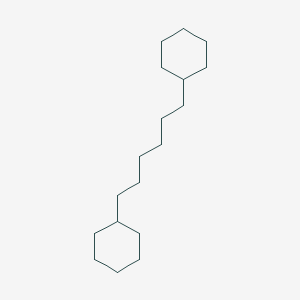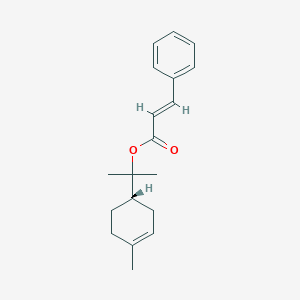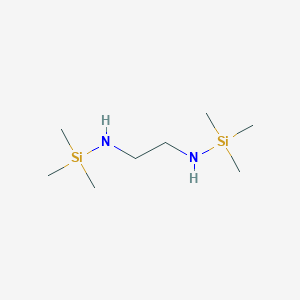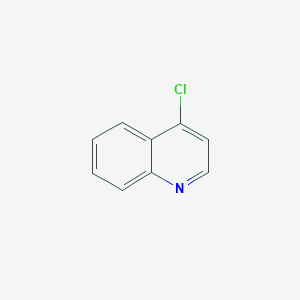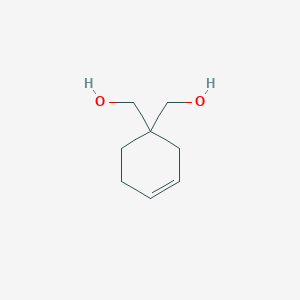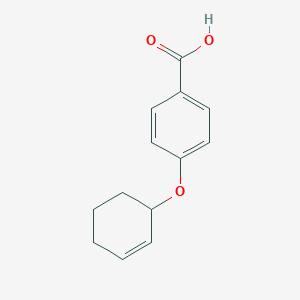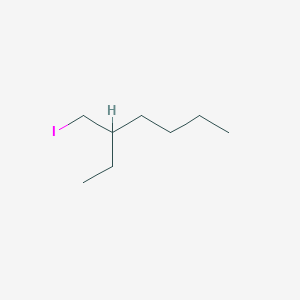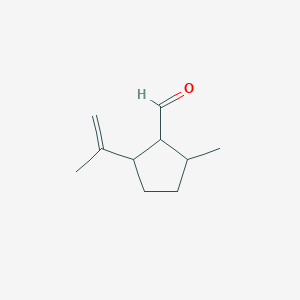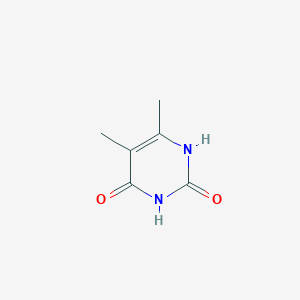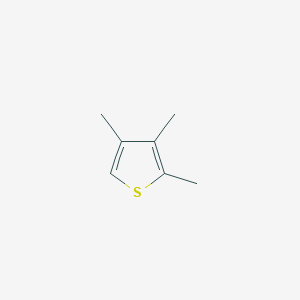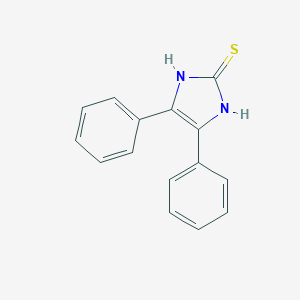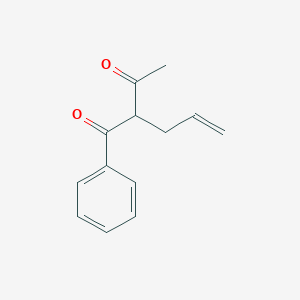
1,3-Butanedione, 1-phenyl-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 1-phenyl-2-(2-propenyl)-, commonly known as chalcone, is a natural compound found in various plant species. It is a yellow crystalline solid with a molecular formula of C15H12O and a molar mass of 208.26 g/mol. Chalcone has been the subject of numerous scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of chalcone is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of enzymes involved in inflammation and cancer, as well as the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Chalcone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Chalcone has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under most lab conditions and can be easily synthesized. However, chalcone has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on chalcone. One area of interest is the development of new drugs based on its antimicrobial and antifungal properties. Another area of interest is the potential use of chalcone in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of chalcone and its potential applications in various fields.
In conclusion, chalcone is a natural compound with potential applications in various fields. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Chalcone can be synthesized through various methods and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Chalcone can be synthesized through various methods. One of the most common methods involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base catalyst. This reaction results in the formation of chalcone as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Chalcone has been extensively studied for its potential applications in various fields. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. Chalcone has also been found to have antimicrobial and antifungal activity, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
10225-38-4 |
|---|---|
Produktname |
1,3-Butanedione, 1-phenyl-2-(2-propenyl)- |
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-phenyl-2-prop-2-enylbutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-3-7-12(10(2)14)13(15)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
InChI-Schlüssel |
QIBVZPSRWCNABO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
